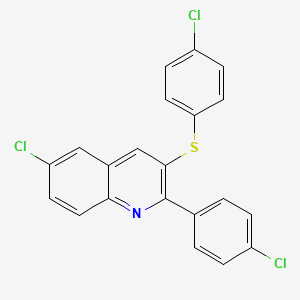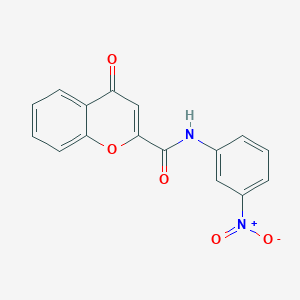
(2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid is an organic compound with a chiral center, making it optically active. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a pentanoic acid backbone with a methyl group and a 4-methylphenyl group attached, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and 2-methylpentanoic acid.
Grignard Reaction: The 4-methylbenzyl bromide undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then added to 2-methylpentanoic acid under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2S)-2-Methyl-5-phenylpentanoic acid: Similar structure but lacks the 4-methyl group on the phenyl ring.
(2S)-2-Methyl-5-(4-chlorophenyl)pentanoic acid: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid is unique due to the presence of both a methyl group and a 4-methylphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
IUPAC Name |
(2S)-2-methyl-5-(4-methylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-6-8-12(9-7-10)5-3-4-11(2)13(14)15/h6-9,11H,3-5H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSIVYUGQSJPEO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)

![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)



![2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
